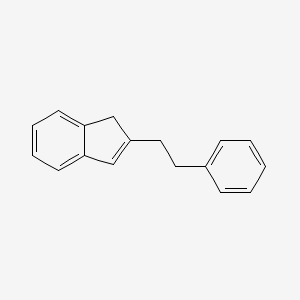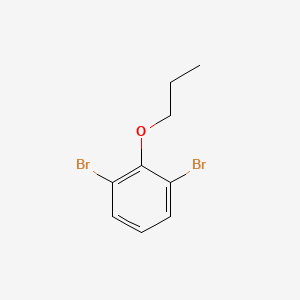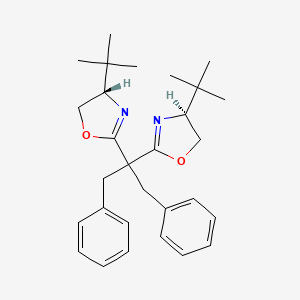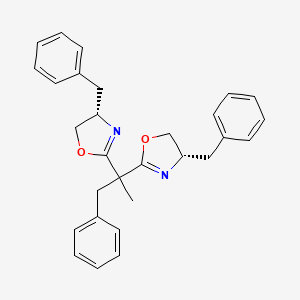
2-(2-Phenylethyl)indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Phenylethyl)indene is a chemical compound belonging to the class of benzofurans. It has a molecular formula of C14H12 and is a colorless solid at room temperature. It has a melting point of 97-98 °C and a boiling point of 243-244 °C. This compound is used in the synthesis of various organic compounds and has been investigated for its biological activity.
Wirkmechanismus
2-(2-Phenylethyl)indene has been shown to interact with various receptors in the body. It has been shown to bind to the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior. In addition, it has been shown to interact with the dopamine D2 receptor, which is involved in the regulation of movement and reward-related behavior.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which can lead to improved mood and decreased anxiety. In addition, it has been shown to increase levels of dopamine in the brain, which can lead to improved cognition and concentration.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-Phenylethyl)indene in lab experiments include its low cost, ease of synthesis, and availability. Its low cost makes it an attractive choice for researchers on a budget. Additionally, its ease of synthesis makes it a convenient choice for researchers looking to quickly synthesize organic compounds. However, there are some limitations to using this compound in lab experiments. Its low melting point means that it is not suitable for use in high temperature reactions and its low boiling point means that it is not suitable for use in high pressure reactions.
Zukünftige Richtungen
Future research on 2-(2-Phenylethyl)indene could focus on its potential therapeutic applications. This could include investigating its potential to treat various neurological disorders, such as depression and anxiety. Additionally, further research could be conducted to explore its potential to treat various cancers. Furthermore, research could be conducted to explore its potential to treat various inflammatory conditions. Finally, research could be conducted to explore its potential to treat various cardiovascular conditions.
Synthesemethoden
2-(2-Phenylethyl)indene can be synthesized by the reaction of 2-bromophenylethyl bromide and 2-methoxy-3-nitrobenzaldehyde in the presence of potassium carbonate and N,N-dimethylformamide as a solvent. This reaction yields this compound as the main product.
Wissenschaftliche Forschungsanwendungen
2-(2-Phenylethyl)indene has been investigated for its potential biological activity. It has been used in the synthesis of various organic compounds, such as aryloxypropanolamines, which have been studied for their anti-inflammatory properties. In addition, this compound has been used in the synthesis of aryloxypropanolamines, which have been studied for their anti-cancer activity.
Eigenschaften
IUPAC Name |
2-(2-phenylethyl)-1H-indene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16/c1-2-6-14(7-3-1)10-11-15-12-16-8-4-5-9-17(16)13-15/h1-9,12H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METAXSYVQINTRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C=C1CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane](/img/structure/B6319249.png)
![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-2,6-bis(pyridin-2-yl)pyridine](/img/structure/B6319259.png)



![Benzo[b]thiophen-2-ylzinc bromide, 0.50 M in THF](/img/structure/B6319288.png)





